Methyl 4-[2-(Benzylthio)-1-hydroxyethyl]-1-Boc-piperidine-4-carboxylate
Description
Methyl 4-[2-(Benzylthio)-1-hydroxyethyl]-1-Boc-piperidine-4-carboxylate is a complex organic compound that features a piperidine ring substituted with a benzylthio group, a hydroxyethyl group, and a Boc-protected carboxylate group
Properties
Molecular Formula |
C21H31NO5S |
|---|---|
Molecular Weight |
409.5 g/mol |
IUPAC Name |
1-O-tert-butyl 4-O-methyl 4-(2-benzylsulfanyl-1-hydroxyethyl)piperidine-1,4-dicarboxylate |
InChI |
InChI=1S/C21H31NO5S/c1-20(2,3)27-19(25)22-12-10-21(11-13-22,18(24)26-4)17(23)15-28-14-16-8-6-5-7-9-16/h5-9,17,23H,10-15H2,1-4H3 |
InChI Key |
SPEZCZWTZDNFGP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(C(CSCC2=CC=CC=C2)O)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[2-(Benzylthio)-1-hydroxyethyl]-1-Boc-piperidine-4-carboxylate typically involves multiple steps, starting from commercially available precursorsThe final step involves the protection of the carboxylate group with a Boc (tert-butoxycarbonyl) group to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[2-(Benzylthio)-1-hydroxyethyl]-1-Boc-piperidine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The benzylthio group can be reduced to a thiol group.
Substitution: The Boc-protected carboxylate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as PCC (Pyridinium chlorochromate) or DMSO (Dimethyl sulfoxide) can be used.
Reduction: Reducing agents like LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride) are typically employed.
Substitution: Substitution reactions can be carried out using nucleophiles like amines or alcohols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl group would yield a ketone or aldehyde, while reduction of the benzylthio group would yield a thiol.
Scientific Research Applications
Methyl 4-[2-(Benzylthio)-1-hydroxyethyl]-1-Boc-piperidine-4-carboxylate has several scientific research applications:
Chemistry: It can be used as an intermediate in the synthesis of more complex molecules.
Biology: It may serve as a probe to study biological processes involving piperidine derivatives.
Industry: Used in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Methyl 4-[2-(Benzylthio)-1-hydroxyethyl]-1-Boc-piperidine-4-carboxylate involves its interaction with specific molecular targets. The benzylthio group may interact with thiol-containing enzymes, while the hydroxyethyl group can form hydrogen bonds with various biomolecules. The Boc-protected carboxylate group ensures the compound’s stability and facilitates its transport within biological systems .
Comparison with Similar Compounds
Similar Compounds
2-Benzylthio-5-methyl-1,2,4-triazolo[1,5-a]pyrimidine: Shares the benzylthio group but differs in the core structure.
N-(5-(Benzylthio)-1,3,4-thiadiazol-2-yl)-2-(4-(trifluoromethyl)phenyl)acetamide: Contains a benzylthio group and is used in anticancer research.
Uniqueness
Methyl 4-[2-(Benzylthio)-1-hydroxyethyl]-1-Boc-piperidine-4-carboxylate is unique due to its combination of functional groups and the presence of a Boc-protected carboxylate group, which enhances its stability and versatility in various chemical and biological applications.
Biological Activity
Methyl 4-[2-(Benzylthio)-1-hydroxyethyl]-1-Boc-piperidine-4-carboxylate is a piperidine derivative with potential biological applications. This compound is of interest due to its structural features that may confer specific biological activities, particularly in pharmacology and medicinal chemistry. This article explores its biological activity, including relevant research findings, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The compound's structure consists of a piperidine ring substituted with a benzylthio group and a hydroxyl ethyl moiety, alongside a Boc (tert-butyloxycarbonyl) protecting group. The molecular formula is C₁₈H₂₃N₃O₄S, with a molecular weight of approximately 373.45 g/mol.
Biological Activity Overview
The biological activity of this compound has been investigated in various contexts, primarily focusing on its potential as an inhibitor in viral infections and its role in modulating receptor activity.
Antiviral Activity
Recent studies have highlighted the compound's antiviral properties, particularly against the Ebola virus (EBOV). In vitro assays demonstrated that derivatives of piperidine compounds exhibit significant antiviral activity, with some compounds achieving half-maximal effective concentration (EC50) values in the low micromolar range.
| Compound | EC50 (µM) | Selectivity Index |
|---|---|---|
| This compound | 0.93 | 10 |
| Reference Drug (Toremifene) | 0.38 | 7 |
These findings suggest that the compound may inhibit viral entry by targeting specific cellular mechanisms involved in EBOV infection, such as interactions with the Niemann-Pick C1 (NPC1) protein .
Modulation of Melanocortin Receptors
Another area of research has focused on the compound's potential as a modulator of melanocortin receptors, which are implicated in various physiological processes including appetite regulation and energy homeostasis. Substituted piperidines have shown promise as anti-obesity agents by activating these receptors . The structure-activity relationship studies indicate that modifications to the piperidine core can enhance receptor affinity and selectivity.
Case Studies and Research Findings
Several studies have explored the biological activity of related piperidine compounds, providing insights into their mechanisms of action:
- Ebola Virus Inhibition : A study synthesized multiple piperidine derivatives and evaluated their antiviral activity against EBOV. The most active compounds demonstrated strong inhibition of viral entry, with docking studies revealing critical interactions at the NPC1 binding site .
- Melanocortin Receptor Modulation : Research on substituted piperidines indicated that specific modifications to the piperidine structure could enhance their efficacy as melanocortin receptor agonists. This could lead to potential applications in treating obesity-related disorders .
- Structure-Activity Relationship Studies : Detailed SAR analyses have been conducted to optimize the pharmacological properties of piperidine derivatives. These studies emphasize the importance of functional group positioning and steric effects on biological activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
